molecular formula C20H22O3 B3023876 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-05-0

4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3023876
CAS No.: 898779-05-0
M. Wt: 310.4 g/mol
InChI Key: CSQVBTMPNMQNLA-UHFFFAOYSA-N
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Description

4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone (CAS: 898793-76-5) is a propiophenone derivative with the molecular formula C₂₀H₂₂O₃ and a molecular weight of 310.39 g/mol . Its structure features:

  • A propanone backbone (propiophenone core).
  • A 3,4-dimethylphenyl group attached to the ketone position.
  • A carboethoxy (ethyl ester) group at the 4'-position of the aromatic ring.

Properties

IUPAC Name

ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-10-8-17(9-11-18)19(21)12-7-16-6-5-14(2)15(3)13-16/h5-6,8-11,13H,4,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVBTMPNMQNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644834
Record name Ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-05-0
Record name Ethyl 4-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization and subsequent esterification to yield the final product . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of 4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Carboethoxy-

Biological Activity

4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone (CAS No. 898779-05-0) is a compound belonging to the class of ketones and esters. Its molecular formula is C20H22O3, with a molecular weight of approximately 310.39 g/mol. The compound features a propiophenone backbone with an ethoxy group and a dimethyl-substituted phenyl group, making it a subject of interest in medicinal chemistry and material science.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its interaction with various biological targets. Studies have shown its potential in binding affinity assays, which are crucial for understanding its pharmacological properties.

Binding Affinity Studies

Binding affinity studies suggest that this compound interacts with several biological receptors and enzymes, which may lead to therapeutic applications. For instance, its structural similarities to known pharmacophores indicate potential activity against cancer cell lines and other diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound in relation to structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compound C20H22O3Contains both ethoxy and dimethyl groups
3'-Carboethoxy-3-(2,4-dimethylphenyl)propiophenoneC20H22O3Similar structure but different substitution pattern
Ethyl 4-(2,5-dimethylphenyl)butanoateC15H22O2Lacks the propiophenone structure
4-MethylpropiophenoneC11H12OSimpler structure without ethoxy or dimethyl groups

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of propiophenones exhibit cytotoxic effects on various cancer cell lines. The presence of the ethoxy and dimethyl groups may enhance these effects by improving solubility and bioavailability.
  • Enzymatic Interactions : Research has indicated that compounds with similar structures can act as inhibitors for certain enzymes involved in metabolic pathways. The specific interactions of this compound with these enzymes remain to be fully elucidated.
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound may have favorable absorption characteristics due to its lipophilicity, which is influenced by the ethoxy group.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features/Applications References
4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone 3,4-dimethylphenyl; 4'-carboethoxy C₂₀H₂₂O₃ 310.39 High lipophilicity; ester stability
2'-Carboethoxy-3-(3-fluorophenyl)propiophenone 3-fluorophenyl; 2'-carboethoxy C₁₈H₁₇FO₃ 300.32 Fluorine enhances electronegativity
4'-Cyano-3-(2,6-dimethylphenyl)propiophenone 2,6-dimethylphenyl; 4'-cyano C₁₈H₁₇NO 263.30 Cyano group increases reactivity
4'-Chloro-3-(4-methoxyphenyl)propiophenone 4-methoxyphenyl; 4'-chloro C₁₆H₁₅ClO₂ 274.74 Chlorine improves bioactivity retention
3',4'-Dihydroxypropiophenone 3',4'-dihydroxy C₉H₁₀O₃ 166.18 High polarity; antioxidant potential
3′,5′-Dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone Dioxane ring; 3,5-dimethyl; 4'-methoxy C₁₇H₂₂O₄ 314.36 Dioxane enhances solubility

Substituent Effects on Bioactivity and Stability

Aromatic Ring Substitutions
  • Methyl groups also increase hydrophobicity, which may enhance membrane permeability .
  • Halogens: The 4'-chloro substituent in 4'-Chloro-3-(4-methoxyphenyl)propiophenone () improves electrophilicity, favoring interactions with biological nucleophiles (e.g., enzymes). Similarly, fluorine in 2'-Carboethoxy-3-(3-fluorophenyl)propiophenone () enhances binding via halogen bonding .
Functional Group Variations
  • Carboethoxy vs. Hydroxyl/Methoxy: The ethyl ester in the target compound reduces polarity compared to hydroxylated analogs like 3',4'-dihydroxypropiophenone (), making it more suitable for non-aqueous applications. Esters also resist oxidation better than hydroxyl groups .
Heterocyclic Modifications

The 1,3-dioxane ring in 3′,5′-dimethyl-4′-methoxy-3-(1,3-dioxan-2-yl)propiophenone () improves water solubility, which could be advantageous in formulations requiring enhanced dissolution .

Phytotoxicity and Environmental Impact

highlights that minor structural changes in propiophenones significantly alter phytotoxicity. For example:

  • Methyl positioning: 2',4'-Dimethylacetophenone exhibits higher phytotoxicity than 4'-methylacetophenone due to optimized steric and electronic effects .

Q & A

Q. What are the common synthetic routes for preparing 4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted phenyl precursors and propiophenone derivatives. For example, analogous compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) are synthesized via pH-controlled reactions (pH 3–6) using copper sulfate as a catalyst, followed by distillation and benzene extraction . For the target compound, a similar approach may involve Friedel-Crafts acylation of 3,4-dimethylphenyl substrates with ethyl chlorooxaloacetate under anhydrous conditions. Post-synthesis purification often employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis of the carboethoxy group. Avoid exposure to heat, sparks, or open flames (P210 precautions) . Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR to confirm the carboethoxy group (δ ~4.2–4.4 ppm for ethyl CH₂, δ ~165–170 ppm for carbonyl carbons) and aryl substituents .
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₉H₂₀O₃: calc. 296.1412) and fragmentation patterns .
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:
  • Catalyst loading : Screen Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts efficiency.
  • Solvent polarity : Compare dichloromethane (non-polar) vs. acetonitrile (polar aprotic) .
  • Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.
    Monitor progress via TLC and GC-MS, and calculate yield using internal standards (e.g., anthracene) .

Q. What strategies are effective in resolving contradictions between predicted and observed spectroscopic data for this compound?

  • Methodological Answer :
  • Tautomerism/Conformational Analysis : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism in propiophenone derivatives) .
  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., para vs. meta carboethoxy placement) .
  • Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (software: Gaussian, ORCA) to identify discrepancies in steric or electronic effects .

Q. What are the potential applications of this compound in pharmacological research?

  • Methodological Answer :
  • Drug Intermediate : The carboethoxy group serves as a protecting group for carboxylic acids, enabling stepwise synthesis of NSAID analogs (e.g., ibuprofen derivatives) .
  • Proteomics Tool : Functionalize the aryl ring for photoaffinity labeling to study protein-ligand interactions .
  • In Vitro Testing : Screen for kinase inhibition using fluorescence polarization assays (IC₅₀ determination) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
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4'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone

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